Cevimeline-d4 Hydrochloride Salt is a deuterated form of the muscarinic receptor agonist Cevimeline, primarily utilized in pharmacological research and development. This compound is particularly significant for its role as a sialagogue, stimulating saliva production, and is indicated for treating dry mouth associated with Sjögren's syndrome. The deuterated variant allows for enhanced tracking in metabolic studies due to the presence of deuterium, which alters the compound's mass without significantly changing its chemical behavior.
Source: Cevimeline-d4 Hydrochloride Salt is synthesized from Cevimeline through specific isotopic labeling processes that incorporate deuterium into the molecular structure. It is commercially available from various chemical suppliers and is often used in neurochemical studies.
Classification: Cevimeline-d4 Hydrochloride Salt falls under the category of stable isotope-labeled compounds, specifically used in neurochemical analytical standards. Its molecular formula is with a molecular weight of 239.8 g/mol .
The synthesis of Cevimeline-d4 Hydrochloride Salt involves several key steps:
Cevimeline-d4 Hydrochloride Salt has a complex molecular structure characterized by:
C[C@](SC1)(C([2H])([2H])[2H])O[C@@]21[C@@H]3CC[N@](C2)CC3.Cl
.The structure features multiple functional groups including hydroxyl and thiol moieties, contributing to its biological activity as a muscarinic receptor agonist.
Cevimeline-d4 Hydrochloride Salt participates in various chemical reactions primarily related to its function as a muscarinic receptor agonist:
Cevimeline-d4 acts as an agonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes.
Cevimeline-d4 Hydrochloride Salt has several scientific uses:
This compound plays a crucial role in advancing our understanding of cholinergic function and developing therapeutic agents for conditions like Sjögren's syndrome and other disorders characterized by impaired salivary secretion.
CAS No.: 565434-85-7
CAS No.: 943001-56-7
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 84752-96-5
CAS No.: